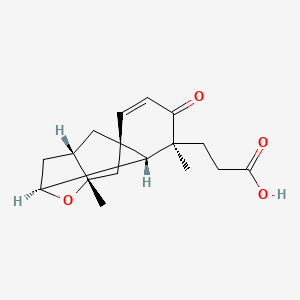![molecular formula C17H25N3O2 B1261540 (2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)
(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vildagliptin is a cyanopyrrolidine-based, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Vildagliptin's cyano moiety undergoes hydrolysis and this inactive metabolite is excreted mainly via the urine.
A pyrrolidine-carbonitrile derivative and potent inhibitor of DIPEPTIDYL PEPTIDASE 4 that is used in the treatment of TYPE 2 DIABETES MELLITUS.
Aplicaciones Científicas De Investigación
Dipeptidyl-Peptidase IV Inhibition
(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, commonly known as Vildagliptin, is a potent and selective inhibitor of dipeptidyl-peptidase IV (DPP IV), a key enzyme in the metabolic breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It is primarily studied for its antihyperglycemic properties in the treatment of Type 2 diabetes. The compound demonstrates slow-binding inhibition to DPP IV with a high association rate and inhibitory potency, with minimal effect on other related peptidases (Brandt et al., 2005).
Synthesis and Structural Analysis
Significant research has been conducted on the synthesis of Vildagliptin. Improved synthesis methods have been developed to increase yield and purity, utilizing accessible raw materials and mild reaction conditions. This has led to an enhanced understanding of the compound's structure, which is crucial for its therapeutic application (Han Chun-min, 2015).
Pharmacological Profile
The pharmacological profile of Vildagliptin has been extensively studied, particularly its effectiveness in animal models like obese Zucker fa/fa rats. Its potent DPP-IV inhibitory activity, coupled with excellent oral bioavailability, suggests its potential for once-a-day administration in human subjects. The research has helped map the path from clinical development to practical therapeutic application (Villhauer et al., 2003).
Metabolism and Excretion
The metabolism and excretion of Vildagliptin in humans have been evaluated to understand its pharmacokinetics better. Studies revealed the primary pathways of metabolization and the significant role of non-cytochrome P450 enzymes in its metabolic processing. This research is crucial for predicting drug interactions and optimizing dosage regimens (He et al., 2009).
Propiedades
Fórmula molecular |
C17H25N3O2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m1/s1 |
Clave InChI |
SYOKIDBDQMKNDQ-JULPFRMLSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
SMILES canónico |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile Galvus NVP LAF237 NVP-LAF237 vildagliptin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1261457.png)
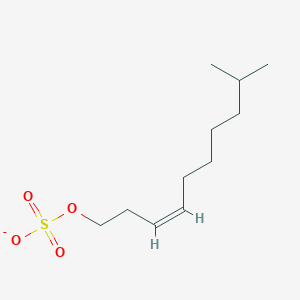

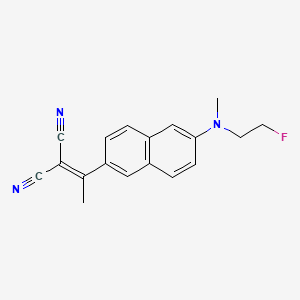
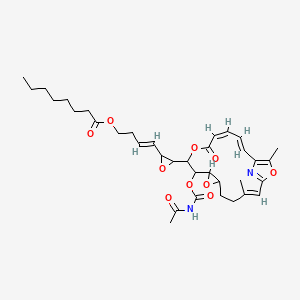

![3-[4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]phenyl]propanoic acid](/img/structure/B1261468.png)

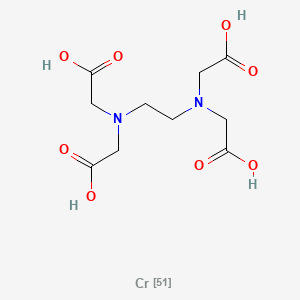
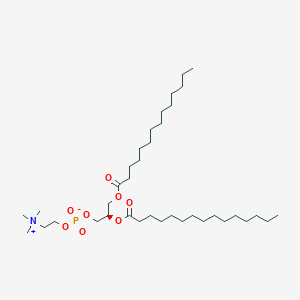

![4-methyl-7-[(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1261475.png)
![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)
